molecular formula C12H14N2O2 B8172382 Morpholino(5-vinylpyridin-3-yl)methanone

Morpholino(5-vinylpyridin-3-yl)methanone

Cat. No.: B8172382
M. Wt: 218.25 g/mol
InChI Key: FQKTXNIUKFCHOB-UHFFFAOYSA-N
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Description

Morpholino(5-vinylpyridin-3-yl)methanone is a chemical compound that features a morpholine ring attached to a vinylpyridine moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(5-vinylpyridin-3-yl)methanone typically involves the reaction of morpholine with 5-vinylpyridine-3-carboxylic acid chloride under basic conditions. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the morpholine acts as a nucleophile attacking the carbonyl carbon of the acid chloride, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: Morpholine, 5-vinylpyridine-3-carboxylic acid chloride

    Solvent: Anhydrous dichloromethane

    Temperature: Room temperature

    Catalyst: Triethylamine (as a base)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using column chromatography or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Morpholino(5-vinylpyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions at the vinyl group.

Major Products

    Epoxides: Formed from the oxidation of the vinyl group.

    Alcohols: Formed from the reduction of the carbonyl group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Morpholino(5-vinylpyridin-3-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: Incorporated into polymers to enhance their mechanical and thermal properties.

    Biological Studies: Utilized in the development of probes for studying biological processes at the molecular level.

    Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.

Mechanism of Action

The mechanism of action of Morpholino(5-vinylpyridin-3-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The vinylpyridine moiety can participate in π-π interactions or hydrogen bonding, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Morpholino(3-pyridyl)methanone
  • Morpholino(4-vinylpyridin-2-yl)methanone
  • Morpholino(2-vinylpyridin-5-yl)methanone

Uniqueness

Morpholino(5-vinylpyridin-3-yl)methanone is unique due to the specific positioning of the vinyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds.

Properties

IUPAC Name

(5-ethenylpyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-10-7-11(9-13-8-10)12(15)14-3-5-16-6-4-14/h2,7-9H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKTXNIUKFCHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CN=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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